molecular formula C10H11FN4 B1444981 (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1249550-65-9

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1444981
CAS No.: 1249550-65-9
M. Wt: 206.22 g/mol
InChI Key: YRVOGMNUJKNIEH-UHFFFAOYSA-N
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Description

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2-fluorobenzyl bromide.

    Reduction and Functionalization: The final step may involve reduction and functionalization to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the fluorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups like alkyl, aryl, or halogen groups.

Scientific Research Applications

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The fluorobenzyl group could enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but lacks the fluorine atom, which can affect its chemical properties and applications.

    (1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine:

Uniqueness

The presence of the fluorine atom in (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can significantly influence its chemical behavior, including its reactivity, stability, and interactions with biological targets. This makes it a unique compound with distinct advantages in various applications.

Biological Activity

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a synthetic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : Achieved through a "click chemistry" reaction between an azide and an alkyne.
  • Introduction of the Fluorobenzyl Group : Involves nucleophilic substitution using 2-fluorobenzyl bromide.
  • Reduction and Functionalization : Final steps may include reduction to introduce the methanamine group.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The triazole ring can bind to various enzymes and proteins, potentially inhibiting their activity. The presence of the fluorobenzyl group enhances cell membrane penetration, thereby increasing efficacy against target cells .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some triazole derivatives range from 20–70 µM against these pathogens . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.

Anticancer Activity

The anticancer properties of triazole derivatives have been widely documented. For example:

  • A study highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines such as breast cancer (T47D) and glioblastoma (SNB-19) cells .
  • The mechanism often involves the induction of apoptosis through pathways involving caspase activation and reactive oxygen species (ROS) generation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
(1-benzyl-1H-1,2,3-triazol-4-yl)methanamineStructureModerate antibacterial activity
(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamineStructureAnticancer properties noted

The presence of fluorine in the structure of this compound is expected to enhance its reactivity and biological interactions compared to its non-fluorinated counterparts.

Case Studies

Several case studies illustrate the biological efficacy of triazole derivatives:

Case Study 1: Antimicrobial Activity
A derivative similar to this compound was tested against multi-drug resistant strains of bacteria. Results indicated significant inhibition at MIC values lower than those observed for conventional antibiotics like ceftriaxone .

Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cell lines through mitochondrial damage and ROS production. This suggests that similar mechanisms may be applicable to this compound .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOGMNUJKNIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

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